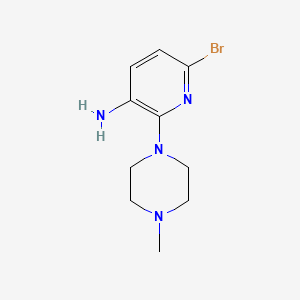

6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Descripción

Propiedades

IUPAC Name |

6-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4/c1-14-4-6-15(7-5-14)10-8(12)2-3-9(11)13-10/h2-3H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHHHAKDQGAGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with 4-methylpiperazine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of novel materials, including liquid crystals and polymers.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with neurotransmitter systems or other signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis:

Positional Substitution Effects: Bromine vs. Hydrogen: The bromine atom in the main compound enhances steric bulk and electronic effects compared to the non-brominated analog (C₁₀H₁₆N₄) . Bromine may improve binding affinity in target proteins or alter metabolic stability. Piperazine vs.

Synthetic Accessibility: The non-brominated analog (C₁₀H₁₆N₄) is synthesized with a 76% yield via nucleophilic substitution , whereas the brominated version faces commercial discontinuation, possibly due to challenging purification or toxicity . Halogenated analogs like 6-bromo-2-chloro-4-methylpyridin-3-amine highlight the feasibility of introducing multiple halogens for diversification.

Biological and Pharmacological Relevance :

- The 4-methylpiperazine moiety is recurrent in kinase inhibitors (e.g., COMPOUND 37 in EP 3,858,835 A1 ) and antiparasitic agents (e.g., CYP51 inhibitors like UDO/UDD ).

- The o-tolyl-substituted analog (C₁₇H₂₂N₄) demonstrates how aromatic extensions at C4 can modulate lipophilicity and target engagement.

Purity and Characterization :

- HPLC purity of 95.77% is reported for a triazolopyridine derivative (similar scaffold) , suggesting rigorous quality control in related compounds.

Research Findings and Trends

- Medicinal Chemistry : Piperazine-pyridine hybrids are prioritized in oncology (e.g., tankyrase inhibitors ) and infectious disease research (e.g., Chagas disease ).

- Synthetic Challenges: Brominated pyridines often require palladium-catalyzed cross-coupling for further derivatization , whereas non-halogenated analogs are more straightforward to functionalize.

Actividad Biológica

6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents for neurological and psychiatric disorders. Its unique structure, featuring a bromine atom and a piperazine moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15BrN4. The compound is characterized by:

- A pyridine ring with a bromine substitution at the 6th position.

- A 4-methylpiperazine group attached to the 2nd position of the pyridine.

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Key Mechanisms:

- Receptor Binding : The compound may bind selectively to specific receptors, such as dopamine and serotonin receptors, influencing their activity.

- Enzyme Inhibition : It can inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft.

- Signal Transduction Modulation : By affecting intracellular signaling pathways, it can alter cellular responses to external stimuli.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : The compound showed promising IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia cell lines (U937) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| U937 | 1.54 |

| HCT116 | 2.41 |

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegeneration. Studies indicate that it may protect dopaminergic neurons from degeneration, potentially making it a candidate for treating neurodegenerative diseases .

Case Studies

Several research studies have focused on the therapeutic potential of this compound:

- Study on Anticancer Properties : A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction .

- Neuroprotection Research : Another investigation highlighted its ability to protect neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential applications in treating conditions like Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromine substitution at the pyridine ring can be achieved using brominating agents (e.g., NBS or PBr₃) under anhydrous conditions. Piperazine derivatives are introduced via Buchwald-Hartwig amination or SNAr reactions. Optimization includes:

- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30–60% yield improvements reported under controlled microwave conditions) .

- Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to minimize byproducts.

- Use of Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and a methanol/water gradient (70:30 to 95:5) to assess purity (>95% required for biological assays) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for pyridine), NH₂ resonance (δ 5.5–6.0 ppm), and piperazine methyl group (δ 2.3–2.5 ppm) .

- HRMS : Confirm molecular ion peak [M+H]⁺ at m/z 285.04 (calculated for C₁₀H₁₄BrN₄).

- Elemental Analysis : Acceptable tolerances ≤0.4% for C, H, N .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Compare analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine (piperidine vs. piperazine) to identify substituent effects. For example, piperazine derivatives show enhanced solubility but reduced CNS penetration due to increased polarity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Adjust protonation states of the piperazine ring (pKa ~8.5) to match physiological conditions .

- Experimental Validation : Validate discrepancies using SPR (surface plasmon resonance) to measure binding kinetics (Kd, Kon/Koff) .

Q. How does isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

- Methodological Answer :

- Deuterated Synthesis : Replace NH₂ with ND₂ via deuterated ammonia or LiAlD₄ reduction. Use D₂O in workup to prevent proton exchange .

- Applications :

- Metabolic Stability : Track deuterium retention via LC-MS to identify metabolic hotspots (e.g., hepatic CYP450 oxidation sites).

- Binding Studies : Use ²H NMR to probe conformational changes in target binding pockets .

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition assays?

- Methodological Answer :

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize kinases with <50% residual activity at 1 µM.

- Crystallography : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to resolve binding modes. Resolve hydrogen bonds between the amine group and kinase hinge region .

- Cellular Assays : Combine with siRNA knockdown to confirm target specificity (e.g., reduced IC50 in knockdown vs. wild-type cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.